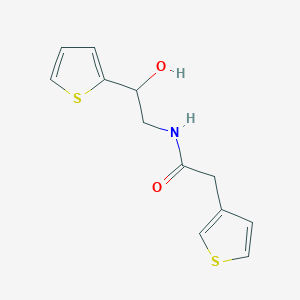

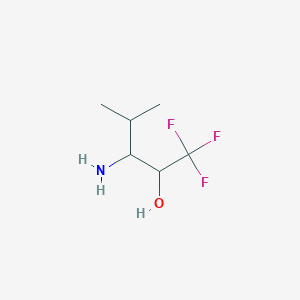

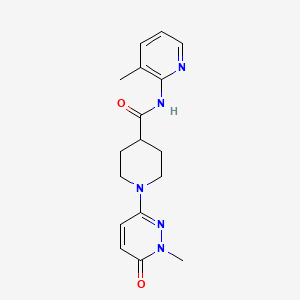

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide, also known as HTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HTA is a derivative of acetaminophen, which is commonly used as a pain reliever and fever reducer. However, HTA has shown to have additional properties that make it a promising candidate for further investigation.

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis Chemoselective monoacetylation of amino groups, as demonstrated with N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, highlights a potential application area for similar compounds like N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide in synthesizing bioactive molecules. Such processes benefit from the use of immobilized enzymes, offering a green chemistry approach to drug development (Magadum & Yadav, 2018).

Anion Coordination Chemistry The study on different spatial orientations of amide derivatives in anion coordination unveils the structural versatility of compounds with amide bonds. This property can be instrumental in designing novel molecular architectures for sensors, catalysts, or material science applications, where specific orientation and interactions are crucial (Kalita & Baruah, 2010).

Anticancer Drug Development The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide underscore its potential as an anticancer agent. Such studies are critical in the early stages of drug discovery, providing insights into the molecular interactions that drive therapeutic efficacy (Sharma et al., 2018).

Metabolic Studies for Safety Assessment Understanding the metabolic pathways of chemicals, including chloroacetamide herbicides, is essential for assessing their safety. Comparative studies in human and rat liver microsomes help predict potential human metabolites and their toxicological implications, guiding the safety evaluation of related compounds (Coleman et al., 2000).

Molecular Docking for Drug Design Molecular docking studies of compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide against cancer targets illustrate the power of computational methods in identifying promising therapeutic candidates. This approach allows for the efficient screening of molecules based on their interaction with biological targets, accelerating the drug discovery process (Sharma et al., 2018).

properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-2-thiophen-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2/c14-10(11-2-1-4-17-11)7-13-12(15)6-9-3-5-16-8-9/h1-5,8,10,14H,6-7H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKLCRJJVCFKGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)CC2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Difluoro-(4-nitrophenyl)methyl]-4-nitrobenzene](/img/structure/B2832933.png)

![4-{2-[2-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethyl}-N-propylpiperazine-1-carboxamide](/img/structure/B2832938.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2832945.png)

![4-[5-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2832949.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2832951.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2832952.png)